Lumisantonin Lumisantonin Lumisantonin is a natural product found in Artemisia kurramensis, Artemisia ifranensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 467-41-4
VCID: VC1625143
InChI: InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3
SMILES: CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

Lumisantonin

CAS No.: 467-41-4

Cat. No.: VC1625143

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Lumisantonin - 467-41-4

Specification

CAS No. 467-41-4
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione
Standard InChI InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3
Standard InChI Key DAGAGXCQQYCLAE-UHFFFAOYSA-N
SMILES CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C
Canonical SMILES CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C

Introduction

Chemical Identity and Basic Information

Lumisantonin is a terpenoid lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . It is scientifically classified as a terpene lactone under the broader category of lipids and lipid-like molecules . The compound is also known by several other names and identifiers as presented in the following table:

PropertyValue
IUPAC Name5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione
CAS Registry Number467-41-4
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.30 g/mol
InChI KeyDAGAGXCQQYCLAE-UHFFFAOYSA-N
Exact Mass246.125594432 g/mol

Lumisantonin is historically important in organic chemistry as it represents one of the well-studied cases of photochemical rearrangement in natural products .

Structural Characteristics

Crystallographic Data

The crystals of bromolumisantonin (used to elucidate the structure) are orthorhombic, belonging to the space group P2₁2₁2₁, with four molecules in a unit cell. The unit cell dimensions are a = 11.60 ± 0.02 Å, b = 16.043 ± 0.008 Å, and c = 7.876 ± 0.005 Å .

Structural Features

Lumisantonin possesses a fascinating molecular architecture consisting of four fused substituted rings :

  • A cyclopentenone ring

  • A distorted cyclohexane ring

  • A doubly methyl-substituted cyclopropane ring

  • A methyl-substituted γ-lactone ring

The cyclopentenone and cyclohexane rings are both cis-fused to the cyclopropane ring, while the γ-lactone ring is trans-fused to the cyclohexane ring . The packing of the molecules within the crystal structure is entirely determined by van der Waals interactions .

Physical and Chemical Properties

Lumisantonin exhibits distinctive physical and chemical properties that have been characterized through various analytical techniques.

Physical Properties

PropertyValue
Topological Polar Surface Area (TPSA)43.40 Ų
XlogP2.30
Atomic LogP (AlogP)2.11
H-Bond Acceptor Count3
H-Bond Donor Count0
Rotatable Bond Count0

These properties contribute to the compound's physicochemical behavior and potential biological interactions .

Spectroscopic Properties

Lumisantonin has been characterized using various spectroscopic techniques including NMR and mass spectrometry. Mass spectrometry data indicates that the molecular ion (m/z) peak is at 246, which corresponds to its molecular weight, with significant fragment peaks at m/z 135 and 217 .

Formation and Origin

Natural Sources

Lumisantonin has been reported to occur naturally in several Artemisia species, including Artemisia sericea, Artemisia ifranensis, and Artemisia tenuisecta .

Photochemical Formation

Lumisantonin is primarily known as a photochemical transformation product of α-santonin . This transformation occurs when santonin is irradiated in ethanolic solution . The photochemical rearrangement involves significant structural changes:

  • The C-3 carbonyl group in santonin moves to C-2 in lumisantonin

  • The C-4 methyl group shifts to C-1

  • The C-10 carbon undergoes inversion

This photochemical transformation represents one of the earliest studied organic photochemical reactions, with the initial report of santonin's photoreactivity dating back to 1834 when Trommsdorff observed that crystals of α-santonin turned yellow upon exposure to sunlight .

Chemical Transformations and Reactions

Lumisantonin undergoes several important chemical transformations that have been extensively studied.

Photochemical Transformations

When irradiated in cold aqueous acetic acid, lumisantonin is converted to photosantonic acid . The mechanism of this transformation has been the subject of detailed studies using advanced computational methods such as CASSCF and CASPT2 .

Research indicates that the (1)(nπ*) state is the accessible low-lying singlet state with notable oscillator strength under an excitation wavelength of 320 nm. This state can effectively decay to the (3)(ππ*) state through intersystem crossing. The (3)(ππ*) state plays a critical role in C-C bond cleavage during the photochemical transformation .

Thermal Rearrangement

Reaction Pathways

Based on different C-C bond rupture patterns during photolysis, the reaction pathways can be divided into paths A and B :

  • Path A arises from C1-C5 bond rupture and is favorable due to dynamic and thermodynamic preferences on the triplet excited-state potential energy surface.

  • Path B is derived from the cleavage of the C5-C6 bond, leading to a relatively stable intermediate compared to the one formed in path A. Path B is relatively facile for pyrolytic reactions .

Biological Properties

ADMET Profile

Lumisantonin's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted using computational methods. The following table presents key ADMET properties:

PropertyValueProbability (%)
Human Intestinal AbsorptionPositive99.48%
Caco-2Positive67.08%
Blood Brain BarrierNegative52.50%
Human oral bioavailabilityPositive64.29%
Subcellular localizationMitochondria54.51%
P-glycoprotein inhibitorNegative93.64%
P-glycoprotein substrateNegative78.84%

These properties suggest that lumisantonin has good absorption properties but limited blood-brain barrier penetration .

Enzyme Interactions

Lumisantonin shows various interactions with metabolic enzymes as indicated below:

Enzyme/TransporterInhibition/SubstrateProbability (%)
OATP2B1Non-inhibitor85.92%
OATP1B1Inhibitor90.29%
OATP1B3Inhibitor96.41%
MATE1Non-inhibitor94.00%
OCT2Non-inhibitor65.00%
BSEPNon-inhibitor91.89%
CYP3A4Substrate57.84%
CYP2C9Non-substrate100.00%
CYP2D6Non-substrate88.99%
CYP3A4Non-inhibitor78.85%
CYP2C9Non-inhibitor86.40%

These enzyme interaction profiles provide insights into the potential metabolic fate and drug interaction potential of lumisantonin .

Research Applications and Significance

Historical Significance

Lumisantonin holds historical significance in organic chemistry as it represents one of the earliest studied photochemical transformations . The investigation of its structure and reactions has contributed significantly to our understanding of photochemical rearrangements in complex natural products.

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